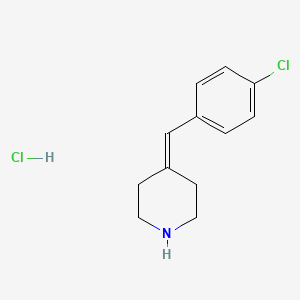
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
合成路线和反应条件: 3-(1,7-二甲基-2-氧代-1,2-二氢喹啉-3-基)丙酸的合成通常涉及在三乙胺等催化剂存在下,芳香胺与丙二酸二乙酯反应。反应在二苯醚等溶剂中进行 。该过程涉及多个步骤,包括缩合、环化和水解。
工业生产方法: 该化合物的工业生产方法与实验室合成类似,但已扩大规模以适应更大的产量。使用连续流动反应器和优化的反应条件可确保更高的产率和纯度。该过程还可能涉及额外的纯化步骤,例如重结晶和色谱法。
化学反应分析
反应类型: 3-(1,7-二甲基-2-氧代-1,2-二氢喹啉-3-基)丙酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉-2,4-二酮。
还原: 还原反应可以将该化合物转化为其相应的醇衍生物。
取代: 该化合物可以进行亲核取代反应,特别是在喹啉环上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应。
主要产物:
氧化: 喹啉-2,4-二酮。
还原: 醇衍生物。
取代: 各种取代的喹啉衍生物。
科学研究应用
3-(1,7-二甲基-2-氧代-1,2-二氢喹啉-3-基)丙酸有几个科学研究应用:
化学: 用作合成更复杂的喹啉衍生物的构建块。
生物学: 研究其潜在的抗菌和抗病毒特性。
医学: 研究其抗炎和抗癌活性.
工业: 用于开发新材料,并作为染料和颜料的前体。
作用机制
3-(1,7-二甲基-2-氧代-1,2-二氢喹啉-3-基)丙酸的作用机制涉及它与特定分子靶标的相互作用。该化合物可以抑制某些酶,导致代谢途径的破坏。例如,它可能抑制细菌 β-葡萄糖醛酸酶,从而降低某些药物的毒性 。具体的分子靶标和途径可能因具体的应用和生物学环境而异。
类似化合物:
- 3-(2-氧代-1,2-二氢喹啉-3-基)丙酸
- 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-基乙酸
- 2-氨基-3-(1,2-二氢-2-氧代喹啉-4-基)丙酸
比较: 3-(1,7-二甲基-2-氧代-1,2-二氢喹啉-3-基)丙酸由于其在喹啉环上的特定取代模式而具有独特性,赋予其独特的化学和生物学特性。与其他类似化合物相比,它可能在化学反应中表现出不同的反应性和选择性,以及不同程度的生物活性 .
相似化合物的比较
- 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid
- 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
Comparison: 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
3-(1,7-dimethyl-2-oxoquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-10-8-11(5-6-13(16)17)14(18)15(2)12(10)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
InChI 键 |
YYMVBXGVNONORS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


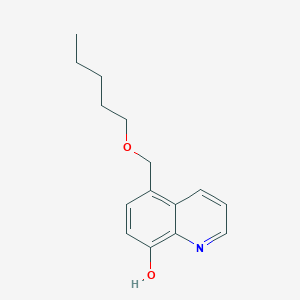
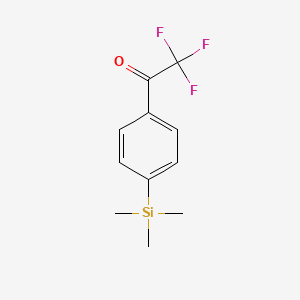
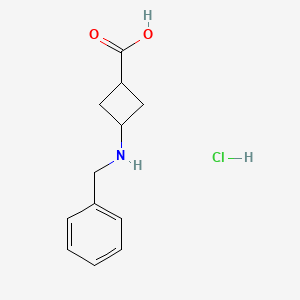
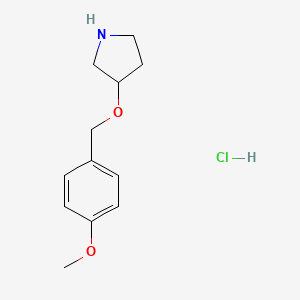


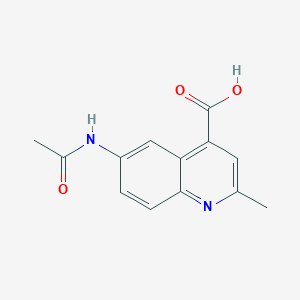
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)



